2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
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Overview
Description
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-ethylbenzaldehyde and thiosemicarbazide can form the thiazole ring, which is then fused with an imidazole ring through a series of cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of catalysts and specific solvents can also play a crucial role in the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the compound, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying cellular processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 2-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid
Uniqueness
What sets 2-[6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical properties. The presence of the 4-ethylphenyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
2-[6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-10-3-5-11(6-4-10)13-8-17-12(7-14(18)19)9-20-15(17)16-13/h3-6,8-9H,2,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERVXXCBCXABJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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